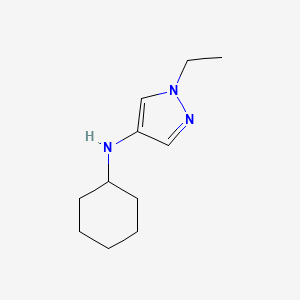

N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine

Description

N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine is a distinct molecule characterized by a pyrazole (B372694) ring substituted with a cyclohexyl group at the N1 position and an ethyl group, along with an amine function at the C4 position. While extensive, detailed research focusing solely on this specific compound is not widely available in peer-reviewed literature, its structural motifs suggest its relevance in the ongoing quest for new bioactive agents.

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in the design of a vast array of biologically active compounds. mdpi.com The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to a diverse chemical space with a wide range of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases. nih.gov

The significance of the pyrazole core lies in its ability to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological macromolecules. The nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic nature of the ring allows for π-π stacking interactions. These properties make pyrazoles attractive scaffolds for the design of enzyme inhibitors and receptor modulators. nih.govnih.gov

Numerous marketed drugs incorporate the pyrazole moiety, underscoring its clinical importance. Examples include the anti-inflammatory drug celecoxib, the anxiolytic indiplon, and several kinase inhibitors used in oncology. nih.gov The success of these drugs has spurred further investigation into novel pyrazole derivatives with improved efficacy and selectivity.

The general structure of this compound fits within the broader class of N-substituted pyrazoles, which have been extensively explored in medicinal chemistry. The nature of the substituent at the N1 position is known to significantly influence the biological activity and pharmacokinetic properties of pyrazole-based compounds. lookchem.com

Below is a data table outlining key properties of the core pyrazole scaffold.

| Property | Description |

| Molecular Formula | C₃H₄N₂ |

| Molecular Weight | 68.08 g/mol |

| Aromaticity | Aromatic |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 1 (pyridine-like N) |

| General Biological Activities | Anti-inflammatory, anticancer, antimicrobial, analgesic, anticonvulsant |

Derivatives with similar structural features have been investigated as kinase inhibitors. For instance, a study on pyrazol-4-yl ureas identified a compound with a cyclohexyl substituent (compound 13) that demonstrated inhibitory activity against Aurora A and Aurora B kinases. psu.edu Although this compound has a different substitution pattern at the C4 position, it highlights the potential for N-cyclohexyl pyrazoles to interact with kinase active sites. psu.edu

Another study focused on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors. nih.gov While not a direct analogue, this research underscores the utility of the pyrazol-4-amine scaffold in designing kinase inhibitors. The amino group at the C4 position can be crucial for forming key interactions with the target protein. nih.gov

The table below summarizes the potential roles of the key structural features of this compound in the context of chemical biology, based on the activities of related compounds.

| Structural Feature | Potential Significance in Chemical Biology |

| Pyrazole Core | A versatile scaffold for building bioactive molecules, capable of various intermolecular interactions. mdpi.com |

| N-Cyclohexyl Group | Can enhance binding to hydrophobic pockets in protein targets and influence pharmacokinetic properties. psu.edu |

| N-Ethyl Group | May modulate the electronic properties of the pyrazole ring and contribute to overall lipophilicity. |

| 4-Amino Group | Can act as a key hydrogen bond donor and a site for further chemical derivatization to optimize activity. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

N-cyclohexyl-1-ethylpyrazol-4-amine |

InChI |

InChI=1S/C11H19N3/c1-2-14-9-11(8-12-14)13-10-6-4-3-5-7-10/h8-10,13H,2-7H2,1H3 |

InChI Key |

UINHRRGRJFBWLC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC2CCCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of N Cyclohexyl 1 Ethyl 1h Pyrazol 4 Amine and Its Derivatives

Strategies for the De Novo Synthesis of N-Cyclohexyl-1-ethyl-1H-pyrazol-4-amine

The de novo synthesis of this compound can be approached through several strategic pathways. These routes involve either building the pyrazole (B372694) ring with the substituents already in place or forming the core structure first, followed by functionalization.

The most classic and fundamental method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov To synthesize the core of the target molecule, ethylhydrazine (B1196685) would be the required hydrazine component.

The key challenge lies in selecting an appropriate 1,3-dicarbonyl equivalent that incorporates or allows for the later introduction of the 4-amino group. A potential precursor could be a dicarbonyl compound with a masked amino group at the C2 position, such as a nitro or cyano group. For instance, the reaction of ethylhydrazine with a 2-substituted 1,3-diketone would proceed via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.netresearchgate.net The reaction mechanism typically involves nucleophilic attack of the hydrazine, formation of a hemiaminal intermediate, and subsequent acid- or base-catalyzed dehydration. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Notes |

| Ethylhydrazine | 2-Nitro-1,3-dicarbonyl compound | Acid or Base Catalyst, Heat | 1-Ethyl-4-nitro-1H-pyrazole derivative | The nitro group serves as a precursor to the amine. |

| Ethylhydrazine | Formylacetonitrile derivative | Base, Reflux | 1-Ethyl-4-amino-1H-pyrazole derivative | Direct formation of the 4-amino pyrazole core. |

This table presents plausible cyclocondensation strategies for forming the substituted pyrazole core based on established chemical principles.

Nucleophilic substitution offers a powerful alternative for introducing the specific substituents onto a pre-existing pyrazole ring. A highly viable synthetic route begins with 4-nitropyrazole. nih.govguidechem.com This approach can be dissected into three key steps:

N1-Ethylation: 4-Nitropyrazole can be selectively alkylated at the N1 position using an ethylating agent like ethyl bromide or ethyl iodide in the presence of a base such as cesium carbonate in a suitable solvent like acetonitrile. wordpress.com This reaction proceeds via an SN2 mechanism.

Nitro Group Reduction: The resulting 1-ethyl-4-nitro-1H-pyrazole scbt.com is then subjected to reduction. Standard catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source effectively reduces the nitro group to the primary amine, yielding 1-ethyl-1H-pyrazol-4-amine.

N4-Cyclohexylation: The final cyclohexyl group can be introduced onto the 4-amino group via several methods:

Reductive Amination: Reacting 1-ethyl-1H-pyrazol-4-amine with cyclohexanone (B45756) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) forms the target this compound. ineosopen.orgresearchgate.net This is an efficient method for forming secondary amines.

Buchwald-Hartwig Amination: A more advanced approach involves a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This would require a 4-halo-1-ethyl-pyrazole (e.g., 4-bromo-1-ethyl-pyrazole) as the substrate, which is coupled with cyclohexylamine (B46788) using a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., tBuDavePhos). nih.gov Copper-catalyzed Ullmann-type couplings are also effective, particularly for alkylamines. nih.gov

| Substrate | Reagent | Catalyst/Conditions | Product | Reaction Type |

| 4-Halo-1-ethyl-pyrazole | Cyclohexylamine | Pd(dba)₂, tBuDavePhos, NaOtBu | This compound | Buchwald-Hartwig Amination nih.gov |

| 4-Iodo-1-ethyl-pyrazole | Cyclohexylamine | CuI, Base, Heat | This compound | Ullmann Condensation nih.gov |

| 1-Ethyl-1H-pyrazol-4-amine | Cyclohexanone | NaBH(OAc)₃, Acetic Acid | This compound | Reductive Amination researchgate.net |

This interactive table summarizes key nucleophilic substitution and coupling reactions for the synthesis of the title compound, with representative conditions drawn from analogous systems.

Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like pyrazole derivatives in a single step, enhancing atom economy and reducing waste. rsc.org While a specific MCR for this compound is not explicitly documented, a plausible MCR could be designed based on known pyrazole syntheses. nih.govmdpi.com Such a reaction could theoretically involve the condensation of ethylhydrazine, a three-carbon synthon that provides the pyrazole backbone, and cyclohexylamine. The challenge remains in the selection of a suitable three-carbon component that can react in a controlled manner to yield the desired 1,4-disubstituted pattern. beilstein-journals.org

Modern organic synthesis heavily relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability.

Palladium and Copper Catalysis: As mentioned, the Buchwald-Hartwig amination and Ullmann condensation are pivotal for forming the C4-N bond. wikipedia.orgnih.gov The choice of ligand is critical in the palladium-catalyzed variant, influencing reaction rates and substrate scope. Sterically hindered biaryl phosphine ligands are often employed to facilitate the reductive elimination step. libretexts.orgnih.gov

Brønsted and Lewis Acid Catalysis: The N-alkylation of the pyrazole ring can be catalyzed by acids. For example, using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid like camphorsulfonic acid provides an alternative to traditional alkylation with alkyl halides under basic conditions. mdpi.comsemanticscholar.org Lewis acids such as Yb(PFO)₃ have also been used to catalyze the cyclocondensation steps in certain pyrazole syntheses. nih.gov

Phase-Transfer Catalysis: For the N1-ethylation step, phase-transfer catalysis offers a method that can be performed with solid bases (like K₂CO₃) and an organic solvent, sometimes even without a solvent, simplifying the workup procedure. researchgate.net

Detailed Reaction Mechanism Investigations for this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. While kinetic studies for the specific synthesis of this compound are not published, the mechanisms of the key synthetic steps are well-established from studies of analogous systems.

Kinetic studies on analogous reactions provide insight into the rate-determining steps and the factors that influence them.

Cyclocondensation: In the Knorr pyrazole synthesis, the rate-determining step is typically the dehydration of the dihydroxypyrazolidine intermediate. researchgate.net The reaction kinetics are influenced by the pH of the medium, as both acid and base can catalyze the dehydration step. The electronic nature of the substituents on both the hydrazine and the dicarbonyl compound also affects the nucleophilicity and electrophilicity of the reactants, thereby influencing the reaction rate.

Buchwald-Hartwig Amination: The catalytic cycle of this reaction is complex, involving oxidative addition, ligand substitution, deprotonation of the amine, and reductive elimination. wikipedia.orglibretexts.org The rate-limiting step can vary depending on the specific substrates, ligand, and base used. For electron-rich amines and electron-poor aryl halides, reductive elimination is often rate-limiting. Kinetic studies help in optimizing catalyst loading, temperature, and reaction time.

N-Alkylation: The kinetics of SN2 alkylation of the pyrazole nitrogen are typically second-order, depending on the concentration of both the pyrazole and the alkylating agent. researchgate.net In acid-catalyzed alkylation with trichloroacetimidates, the rate depends on the formation of the reactive N-protonated imidate intermediate. mdpi.com

Transition State Analysis in Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of synthesizing compounds like this compound. Mechanistic studies, often supported by computational chemistry, have shed light on the transition states involved in this process. The cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative is a common route. mdpi.comnih.gov The reaction proceeds through a series of steps involving nucleophilic attack, dehydration, and cyclization.

Theoretical investigations using Density Functional Theory (DFT) can be employed to scrutinize the reaction mechanism and the most probable routes for pyrazole ring formation. Such studies analyze the structural and kinetic aspects of the reaction in both gas and solvent phases. The mechanism is often initiated by the nucleophilic attack of a nitrogen atom from the hydrazine moiety onto a carbonyl carbon of the 1,3-dielectrophile. researchgate.net

Computational models help in understanding the chemoselectivity and the synchronous nature of bond formation. Key parameters such as barrier energies of the transition states are calculated and analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO), and Activation Strain Model (ASM). These analyses provide insights into the electronic and steric factors that govern the reaction pathway and the stability of intermediates and transition states. For instance, in related pyrazole syntheses, metal-mediated N-N coupling has been studied, revealing that the first of two oxidation steps can be rate-limiting. rsc.org

Strategic Derivatization and Analog Generation of this compound

The generation of analogs of this compound is crucial for exploring its chemical space and developing derivatives with tailored properties. This involves strategic modifications at various positions of the molecule.

The N-cyclohexyl group is a bulky substituent that can influence the reactivity and properties of the molecule. Modifications to this moiety can be achieved by starting with different substituted cyclohexylamines during the synthesis. The steric hindrance imparted by the cyclohexyl group can affect the regioselectivity of N-alkylation on the pyrazole ring. lookchem.com Generally, in the N-alkylation of unsymmetrically substituted pyrazoles, the alkyl group preferentially attaches to the less sterically hindered nitrogen atom. mdpi.com

The synthesis of N-substituted pyrazoles can be achieved directly from primary amines, including cyclohexylamine, providing a versatile route to a variety of derivatives. researchgate.net The impact of such bulky groups on the synthesis is an important consideration for optimizing reaction conditions to achieve desired yields and regioselectivity.

| Starting Amine | Potential Impact on Synthesis | Reference for General Principle |

|---|---|---|

| Cyclohexylamine | Introduces significant steric bulk, potentially directing alkylation to the less hindered nitrogen of the pyrazole ring. | mdpi.com |

| Methylcyclohexylamine | Alters steric and electronic properties, potentially influencing reaction rates and yields. | evitachem.com |

| Aminocyclohexanol | Introduces a hydroxyl group, offering a site for further functionalization. | General synthetic principles |

The C4-amino group is a key functional handle for derivatization. The reactivity of this amino group is influenced by the electronic properties of the pyrazole ring and the substituents attached to it. The pyrazole ring is π-excessive, which generally makes it reactive towards electrophiles, particularly at the C4 position. chim.itnih.gov The amino group at C4 further enhances the nucleophilicity of the ring.

The electronic nature of substituents on the pyrazole ring can modulate the reactivity of the C4-amino group. Electron-withdrawing groups on the ring can decrease its nucleophilicity, while electron-donating groups can increase it. This understanding is crucial for planning subsequent functionalization reactions at the amino group. The synthesis of 4-aminopyrazole derivatives can be achieved through various routes, including the cyclization of suitably functionalized precursors. researchgate.net

| Substituent at other positions | Predicted Effect on C4-Amine Reactivity | Reference for General Principle |

|---|---|---|

| Electron-donating group (e.g., -CH3) | Increases nucleophilicity of the C4-amine. | chim.it |

| Electron-withdrawing group (e.g., -NO2) | Decreases nucleophilicity of the C4-amine. | chim.it |

| Halogen (e.g., -Cl, -Br) | Inductive withdrawal effect decreases nucleophilicity, while mesomeric donation can have an opposing effect. | nih.gov |

The N1-ethyl group can be varied by using different alkylating agents during the synthesis of the pyrazole core or through post-synthetic modification. The regioselective N-alkylation of pyrazoles is a well-studied area. researchgate.netnih.gov For unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated isomers is often obtained. mdpi.com The ratio of these isomers is influenced by the nature of the substituent on the pyrazole ring, the alkylating agent, and the reaction conditions.

Systematic studies on the N-substitution of 3-substituted pyrazoles have shown that regioselective N1-alkylation can be achieved under basic conditions. lookchem.com The use of bulky alkylating agents can also influence the regioselectivity due to steric effects. acs.org Late-stage functionalization through N1-alkylation allows for the rapid generation of a diverse library of analogs. nih.gov

| Alkylating Agent | Resulting N1-Substituent | General Synthetic Approach | Reference |

|---|---|---|---|

| Ethyl iodide | -CH2CH3 | Direct alkylation | nih.gov |

| Benzyl (B1604629) bromide | -CH2Ph | Direct alkylation | nih.gov |

| Isopropyl iodide | -CH(CH3)2 | Direct alkylation, may show lower reactivity due to steric hindrance. | mdpi.com |

The secondary amine at the C4 position of this compound is a prime site for further chemical modifications. This functionalization can lead to a wide array of derivatives with potentially new properties. Common reactions involving secondary amines include acylation, alkylation, and arylation.

Protection of the secondary amine, for instance with a Boc group, may be necessary before carrying out other transformations on the molecule. japsonline.comnih.gov The reactivity of the aromatic amine group in pyrazoles can be lower than that of the ring NH group, sometimes necessitating protection of the pyrazole nitrogen before functionalizing the exocyclic amine. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the arylation of the amino group, although this may require specific catalysts and conditions depending on the substrates. nih.gov Reductive amination is another powerful tool for introducing diverse substituents onto the amino nitrogen. nih.gov

Computational and Theoretical Chemistry Studies on N Cyclohexyl 1 Ethyl 1h Pyrazol 4 Amine

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure and geometry, which are key determinants of a compound's chemical nature.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This process involves calculating the molecule's electron density to find the lowest energy state. For pyrazole (B372694) derivatives, hybrid functionals like B3LYP are commonly employed, often with basis sets such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

The geometry optimization for N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine would calculate key structural parameters. The cyclohexane (B81311) ring is typically found to adopt a stable chair conformation. nih.gov The calculations would yield precise bond lengths, bond angles, and dihedral angles for the entire molecule, providing a detailed structural model. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography for validation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C-N (amine) | ~1.39 Å |

| Bond Length | N-N (pyrazole) | ~1.35 Å |

| Bond Length | C=C (pyrazole) | ~1.38 Å |

| Bond Angle | C-N-H (amine) | ~118° |

| Dihedral Angle | C-C-N-C | ~178° |

Note: These are representative values based on similar structures; specific calculated values would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can determine the energies of these orbitals. This analysis helps predict how the molecule will interact with other reagents. For instance, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative FMO Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 eV | Electron-donating capacity |

| LUMO | -0.95 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.90 eV | Chemical reactivity index |

Note: These values are illustrative and derived from general findings for pyrazole derivatives. materialsciencejournal.org

Mulliken atomic charge analysis is a method used to estimate the partial charge on each atom within a molecule. researchgate.net This calculation provides insight into the distribution of electrons and helps identify electrostatic potential, charge delocalization, and the location of acidic and basic centers. The charge distribution is a key factor in understanding a molecule's dipole moment and its intermolecular interactions.

In this compound, the nitrogen atoms of the pyrazole ring and the exocyclic amine group are expected to carry negative charges due to their high electronegativity, making them potential sites for interaction with electrophiles. Conversely, adjacent carbon and hydrogen atoms would likely exhibit positive charges.

Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms

| Atom | Element | Calculated Charge (a.u.) |

|---|---|---|

| N1 (pyrazole) | Nitrogen | -0.25 |

| N2 (pyrazole) | Nitrogen | -0.18 |

| N (amine) | Nitrogen | -0.45 |

| C4 (pyrazole) | Carbon | +0.15 |

Note: Values are hypothetical, representing typical charge distributions in similar heterocyclic amines.

Conformational Analysis and Energetic Landscapes of this compound

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, key areas of flexibility include the rotation around the bond connecting the cyclohexyl group to the amine nitrogen and the orientation of the ethyl group on the pyrazole ring.

Computational methods can be used to map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the lowest-energy (most stable) conformers and the energy barriers between different conformations. iu.edu.sa For example, studies on related molecules confirm that the cyclohexane ring predominantly exists in a low-energy chair conformation. nih.gov Understanding the preferred conformation is vital as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Application of Computational Chemistry in Rational Design of this compound Derivatives

The insights gained from quantum chemical calculations are instrumental in the rational design of new molecules with desired properties. By understanding the structure-activity relationships (SAR) of this compound, chemists can make targeted modifications to create derivatives with enhanced efficacy or selectivity for a specific biological target.

For instance, the HOMO-LUMO analysis and Mulliken charge distribution can guide the placement of substituents to alter the molecule's electronic properties and reactivity. nih.gov If a particular region of the molecule is identified as crucial for binding to a protein, computational models can predict how adding or changing functional groups in that region will affect binding affinity. nih.gov This in silico approach allows for the screening of numerous potential derivatives, saving significant time and resources compared to synthesizing and testing each compound experimentally. Pyrazole scaffolds are frequently used in medicinal chemistry, and computational design plays a key role in optimizing these structures for various therapeutic applications. nih.gov

Structure Activity Relationship Sar Profiling of N Cyclohexyl 1 Ethyl 1h Pyrazol 4 Amine Derivatives

Elucidation of Key Pharmacophoric Elements within the N-Cyclohexyl-1-ethyl-1H-pyrazol-4-amine Scaffold

The this compound structure comprises several key pharmacophoric elements that are critical for its biological interactions. The pyrazole (B372694) ring itself is a privileged scaffold, capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets like protein kinases. nih.govnih.gov

The primary pharmacophoric features of this scaffold are:

The Pyrazole Core : This five-membered aromatic heterocycle serves as the central framework. mdpi.com Its two adjacent nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in hydrophobic and van der Waals interactions. nih.govorientjchem.org The substitution pattern on the pyrazole ring is a key determinant of target selectivity and potency. nih.gov

The N-Cyclohexyl Group : This bulky, lipophilic group often serves as an anchor, fitting into hydrophobic pockets within the target protein's binding site. lookchem.com Its conformation and point of attachment are crucial for optimal binding. In related molecules, the cyclohexyl group has been shown to anchor compounds within the active site of polymerases. lookchem.com

The N-Alkyl (Ethyl) Group : The substituent at the N1 position of the pyrazole ring plays a significant role in modulating the compound's electronic properties and steric profile. researchgate.netacs.org This can influence binding affinity, metabolic stability, and cell-based efficacy.

The 4-Amine Group : The amino group at the C4 position is a critical interaction point, often acting as a hydrogen bond donor. Aminopyrazole derivatives are well-established as valuable scaffolds in the design of various protein kinase inhibitors. nih.gov

Impact of Cyclohexyl Ring Substitutions on Biological Activity Profiles

The cyclohexyl ring in pyrazole derivatives frequently occupies a lipophilic domain in the target's binding site. nih.gov Modifications to this ring can significantly alter the compound's pharmacological profile.

Research on related pyrazole derivatives has shown that the amines of a cyclohexyl ring can interact with key amino acid residues such as Asp, Asn, and Arg in the binding site of spleen tyrosine kinase (Syk). nih.gov While specific SAR data on substitutions to the cyclohexyl ring of this compound is limited in the provided results, general principles suggest that introducing substituents could:

Enhance Potency : Adding small, lipophilic groups could improve hydrophobic interactions, while polar groups could form new hydrogen bonds, increasing binding affinity.

Improve Selectivity : The size, shape, and electronics of substituents can be tailored to exploit unique features of the target's binding pocket, thereby increasing selectivity over other related proteins.

In a study of pyrazolo[1,5-a] eurasianjournals.comnih.govresearchgate.nettriazine-2,4-dione derivatives, compounds featuring cyclohexyl substituents demonstrated maximal activity as inhibitors of the photosynthetic electron transport chain, highlighting the importance of this moiety for biological function. nih.gov

Influence of Pyrazole Ring Modifications on Target Selectivity and Potency

The substitution pattern on the pyrazole ring is a primary determinant of a compound's biological activity. researchgate.net Modifications at different positions can fine-tune interactions with the target, leading to significant changes in potency and selectivity.

Positional Isomerism: The relative positions of substituents on the pyrazole ring can have a profound impact. In a study on (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives, which are structurally related to the scaffold of interest, the positional isomerism of the pyrazole core was critical for activity against the NS5B polymerase. One pyrazole isomer was found to be approximately four-fold more active than an imidazole (B134444) analog and ten-fold more potent than its other positional pyrazole counterpart. lookchem.com Molecular modeling suggested that differences in bond lengths and angles between the isomers altered the positioning of key interacting moieties relative to the anchoring cyclohexyl group. lookchem.com

Substitutions on the Ring: Introducing substituents directly onto the pyrazole ring provides a vector for optimizing activity.

Electron-Withdrawing/Donating Groups : The electronic nature of substituents can influence the pyrazole ring's ability to interact with the target. researchgate.net Electron-withdrawing groups like halogens (e.g., bromine) can enhance activity and provide a chemical handle for further modifications. lookchem.comfrontiersin.org

Steric Effects : The size and placement of substituents can either promote or hinder binding. For example, in one kinase inhibitor series, a methyl group on the pyrazole ring was found to be essential for selectivity against CDK2 by creating a steric clash in the binding sites of other kinases. nih.gov

The following table, derived from data on pyrazole-based NS5B inhibitors, illustrates the effect of such modifications. lookchem.com

| Compound ID | Core Heterocycle | R2 Substitution | IC50 (µM) |

| Analog 2 | Imidazole | H | 1.1 ± 0.1 |

| Analog 3 | Pyrazole (Isomer A) | H | 3.5 ± 0.6 |

| Analog 4 | Pyrazole (Isomer B) | H | 0.3 ± 0.03 |

| Analog 7 | Pyrazole (Isomer B) | Br | 0.65 ± 0.14 |

This interactive table demonstrates how both the core heterocycle's isomeric form and substitutions on the ring dramatically alter inhibitory potency.

Role of the N-Alkyl Group (Ethyl) in Modulating Efficacy

Studies on the N-alkylation of pyrazoles have shown that this position is a key vector for modification. researchgate.net The choice of the alkyl group can influence:

Potency : The size and lipophilicity of the N-alkyl group can affect how the molecule fits into the binding pocket. While an ethyl group is relatively small, changing it to a larger group like a benzyl (B1604629) has been shown in some pyrazole series to be well-tolerated and can be explored for further modifications. nih.gov

Regioselectivity : The synthesis of N-substituted pyrazoles can result in different isomers (N1 vs. N2 alkylation). Achieving high regioselectivity for the desired N1-alkylated product is a key synthetic challenge that impacts the final biological profile. researchgate.netacs.org

Metabolic Stability : The N-alkyl group can be a site of metabolism. Optimizing this group can lead to improved pharmacokinetic properties.

Development of SAR Models for Optimized Biological Responses

To rationally guide the design of more potent and selective this compound derivatives, computational SAR models are employed. eurasianjournals.comhilarispublisher.com These models help correlate the structural features of the compounds with their biological activities.

Molecular Docking : This technique predicts the preferred binding orientation of a compound within the active site of a target protein. hilarispublisher.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, rationalizing the observed activity of different derivatives. nih.govresearchgate.net For instance, modeling has been used to explain why certain pyrazole isomers are more potent by showing how their geometries affect interactions with key residues like Arginine. lookchem.com

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that relate the 3D properties of molecules to their biological activity. nih.govmdpi.com These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobic properties should be increased or decreased to enhance potency. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding modes predicted by docking. nih.gov This can confirm the importance of specific interactions and guide further design efforts. nih.gov

Through the iterative process of computational modeling, chemical synthesis, and biological testing, SAR models are refined to create a predictive framework for designing optimized derivatives with enhanced therapeutic potential. hilarispublisher.com

Investigation of Biological Targets and Molecular Mechanisms of N Cyclohexyl 1 Ethyl 1h Pyrazol 4 Amine

Enzyme Inhibition Mechanism Studies

The pyrazole (B372694) scaffold, a core component of N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine, is recognized for its versatile role in enzyme inhibition. Research into analogous compounds has provided insights into a range of potential inhibitory activities.

Cyclooxygenase (COX) Isoenzyme Inhibition Mechanisms

While direct studies on this compound are not extensively documented in the reviewed literature, the broader class of pyrazole-containing compounds has been a significant focus of research for anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govscbt.com These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. bldpharm.com

The mechanism of inhibition by many pyrazole derivatives involves blocking the hydrophobic channel of the COX enzyme, thereby preventing the substrate, arachidonic acid, from reaching the active site. nih.gov This action curtails the production of prostaglandins, which are key mediators of inflammation and pain. bldpharm.com Several pyrazole derivatives have been developed as selective COX-2 inhibitors. nih.govscbt.com This selectivity is often attributed to the larger and more flexible active site of the COX-2 isoenzyme compared to COX-1, allowing for the accommodation of bulkier inhibitor molecules. nih.gov For instance, celecoxib, a well-known COX-2 inhibitor, features a pyrazole ring. The anti-inflammatory effects of such compounds are linked to the downregulation of the NF-κB signaling pathway. nih.gov

It is important to note that while the pyrazole moiety is a key feature of many COX inhibitors, the specific inhibitory activity and selectivity of this compound against COX-1 and COX-2 would require direct empirical investigation.

Phosphodiesterase (PDE) Inhibition Mechanisms

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a wide array of cellular processes. The inhibition of PDEs, leading to an increase in intracellular cyclic nucleotide levels, is a therapeutic strategy for various conditions, including inflammatory diseases.

Derivatives of the pyrazole scaffold have been identified as inhibitors of PDE isoforms. For example, studies on pyrazole derivatives have demonstrated inhibitory activity against PDE4, an enzyme primarily involved in the hydrolysis of cAMP. nih.gov The inhibition of PDE4 in immune cells elevates cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Research on 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester and its derivatives has shown significant potency towards the PDE4D isoform, with IC50 values in the nanomolar range for optimized compounds. nih.gov The binding of these pyrazole inhibitors occurs within the active site of the PDE4 enzyme. nih.gov

Although these findings highlight the potential of the pyrazole structure to interact with phosphodiesterases, specific data on the inhibitory profile of this compound against various PDE isoforms is not available in the currently reviewed literature.

Kinase Inhibition Profiles and Mechanisms (e.g., p38MAPK, Syk, Aurora Kinases, NAAA)

The pyrazole nucleus is a common feature in a multitude of kinase inhibitors, playing a critical role in the treatment of various diseases, particularly cancer. Kinases are pivotal in cell signaling, and their dysregulation is a hallmark of many pathological conditions.

p38 Mitogen-Activated Protein Kinase (p38MAPK): The p38 MAPKs are key regulators of inflammatory responses. Some bipyrazole derivatives have been investigated as inhibitors of p38 MAPK isoforms, showing potential to interfere with inflammatory cytokine pathways.

Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase involved in the signaling pathways of immune cells. Analogs such as 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine have been developed as potent Syk inhibitors, with some compounds exhibiting nanomolar efficacy.

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition is a strategy in cancer therapy. Numerous pyrazole-based compounds have been designed and synthesized as inhibitors of Aurora kinases, particularly Aurora A and Aurora B. These inhibitors typically act by competing with ATP for binding to the kinase's active site.

N-Acylethanolamine Acid Amidase (NAAA): NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA represents a therapeutic approach to potentiate the endogenous anti-inflammatory effects of PEA. Pyrazole-containing compounds have been developed as potent and non-covalent inhibitors of NAAA, with some derivatives showing IC50 values in the low nanomolar range.

The following table summarizes the inhibitory activities of some pyrazole analogs against various kinases. It is crucial to underscore that these data are for related compounds and not for this compound itself.

| Kinase Target | Analog Structure/Class | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Syk | 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivative (19q) | 0.52 nM | |

| Aurora A | 2,4-disubstituted pyrimidine (B1678525) derivative (12a) | 309 nM | |

| Aurora B | 2,4-disubstituted pyrimidine derivative (12a) | 293 nM | |

| NAAA | endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (50) | 42 nM |

Serine-Trapping Mechanisms in Protease Inhibition (e.g., Thrombin)

Certain pyrazole-based compounds have been engineered as covalent inhibitors of serine proteases, such as thrombin, a key enzyme in the blood coagulation cascade. These inhibitors operate through a "serine-trapping" mechanism. In this process, the pyrazole derivative acylates the catalytic serine residue (Ser195) within the active site of thrombin. nih.gov This covalent modification temporarily inactivates the enzyme. This type of inhibition is often reversible, as the acyl-enzyme complex can undergo slow hydrolysis, eventually restoring the enzyme's function. This transient inhibition offers a potentially safer anticoagulant profile compared to traditional non-covalent inhibitors. nih.gov Mass-shift assays have been used to confirm the covalent binding and acylation of the serine residue by these pyrazole-based inhibitors. nih.gov

Receptor Binding and Modulation Mechanisms (e.g., KCa2 Channels, EP1, NPY Y5)

Beyond enzyme inhibition, pyrazole-containing molecules have been shown to interact with various cell surface receptors, modulating their activity.

Small-Conductance Calcium-Activated Potassium (KCa2) Channels: Research on analogs of this compound has demonstrated positive modulation of KCa2 channels. Specifically, a series of compounds based on the N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) scaffold were found to potentiate KCa2 channel activity. These channels are involved in regulating neuronal excitability, and their positive modulation can help to normalize firing patterns in pathological conditions.

Prostaglandin (B15479496) E Receptor 1 (EP1): The EP1 receptor, a G-protein coupled receptor for prostaglandin E2, is implicated in pain and inflammation. Novel series of pyrazole acid derivatives have been identified as antagonists for the EP1 receptor. These compounds have shown efficacy in animal models of inflammatory pain. nih.gov

Neuropeptide Y Y5 Receptor (NPY Y5): The NPY Y5 receptor is involved in the regulation of food intake. While some research has focused on 2-cyclohexyl-4-phenyl-1H-imidazoles as NPY Y5 antagonists, specific data for pyrazole-based antagonists of this receptor were not prominent in the reviewed literature.

The table below presents data on the receptor activity of some pyrazole analogs.

| Receptor Target | Analog Structure/Class | Reported Activity | Reference |

|---|---|---|---|

| KCa2.2a Channel | N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivative (2q) | ~10-fold higher potency than CyPPA | |

| EP1 Receptor | Pyrazole acid 4 | ED50 of 1.3 mg/kg in a rat pain model |

Modulation of Intracellular Signaling Pathways by this compound Analogs

The interaction of this compound analogs with their respective enzyme and receptor targets initiates a cascade of downstream intracellular signaling events. For instance, the inhibition of kinases such as FLT3 by purine (B94841) derivatives containing a cyclohexyl-amine moiety leads to the suppression of the phosphorylation of FLT3 and its downstream signaling components like STAT5. This disruption of the signaling pathway can result in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells. Similarly, the inhibition of Syk kinase by pyrazole-based compounds can effectively reduce the phosphorylation of its downstream target PLCγ2.

Effects on GLI Transcription Factor Activation

The Glioma-Associated Oncogene (GLI) family of transcription factors are critical effectors of the Hedgehog (Hh) signaling pathway, which plays a pivotal role in embryonic development and tissue homeostasis. nih.gov Aberrant activation of this pathway is implicated in the formation and progression of various cancers. nih.gov GLI proteins, including GLI1, GLI2, and GLI3, translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation. plos.org The consensus DNA sequence to which GLI proteins bind is typically GACCACCCA. d-nb.info An investigation into the effects of this compound would have focused on its potential to modulate the transcriptional activity of GLI proteins. This would involve assessing whether the compound inhibits or enhances the expression of GLI target genes. However, no studies detailing such an analysis for this specific compound are publicly available.

Regulation of MAPK/ERK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the RAF/MEK/ERK pathway, are central to the regulation of diverse cellular processes, including cell growth, proliferation, and survival. nih.gov This pathway transmits extracellular signals to the nucleus, culminating in the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2). nih.gov Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers. Research in this area would have explored whether this compound acts as an inhibitor or activator at any node of this cascade, such as RAF, MEK, or ERK. Despite the importance of this pathway and the frequent development of inhibitors targeting it, no data linking this compound to its modulation could be located.

Influence on mTOR Pathway

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that functions as a master regulator of cell growth, metabolism, and proliferation. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. The mTOR pathway is another critical target in cancer therapy. The intended investigation would have examined if this compound influences the activity of the mTORC1 or mTORC2 complexes, potentially through upstream regulators like PI3K/AKT. No published research was found to document such interactions for this compound.

Molecular Interaction Analysis with Biological Macromolecules

Quantitative Ligand-Protein Binding Studies

To understand a compound's mechanism of action, it is essential to quantify its binding affinity to its protein target. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or radioligand binding assays are typically used to determine key parameters like the dissociation constant (Kd), which indicates the strength of the ligand-protein interaction. This data provides a quantitative measure of a compound's potency at the molecular level. A search for such quantitative binding data for this compound with any specific protein target did not yield any results.

Preclinical Mechanistic Evaluation of N Cyclohexyl 1 Ethyl 1h Pyrazol 4 Amine in in Vitro Models

Cellular Assays for Mechanism of Action Elucidation

No public data from cellular assays are available to elucidate the mechanism of action of N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine.

Enzyme Activity Assays for Potency and Selectivity Determination

There are no publicly available results from enzyme activity assays to determine the potency and selectivity of this compound.

Target Engagement Studies in Relevant Cellular Systems

Information from target engagement studies for this compound in relevant cellular systems is not available in the public domain.

Advanced Computational Approaches for N Cyclohexyl 1 Ethyl 1h Pyrazol 4 Amine Target Interactions

Structure-Based Drug Design (SBDD) Strategies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design and optimize ligands. Molecular docking is a cornerstone of SBDD, predicting the preferred orientation of a ligand when bound to a target and estimating the strength of the interaction.

For N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine, SBDD would commence with the identification of a potential biological target. Given that pyrazole (B372694) derivatives are known to target a wide range of proteins, including kinases and various enzymes, a likely starting point would be to dock the compound into the binding sites of these proteins. For instance, studies on other pyrazole derivatives have successfully utilized docking to investigate their interactions with targets like vascular endothelial growth factor receptor-2 (VEGFR-2), extracellular signal-regulated kinase (ERK), and receptor-interacting protein kinase 3 (RIPK3). nih.govnih.gov

The docking process for this compound would involve:

Target Preparation: Obtaining the 3D structure of the target protein from databases like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Ligand Preparation: Generating a 3D conformation of this compound and assigning appropriate atomic charges.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand into the defined binding site of the target protein and score the different poses based on their predicted binding affinity.

The results of such a docking study would provide insights into the key interactions between this compound and the target. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket. This information is invaluable for understanding the basis of the compound's activity and for designing modifications to enhance its potency and selectivity.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

| Parameter | Value/Description |

| Target Protein | Hypothetical Kinase XYZ (PDB ID: 1XYZ) |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | Leu25, Val33, Ala45, Lys47, Glu90, Asp145 |

| Hydrogen Bonds | The amine group of the pyrazole forms a hydrogen bond with the backbone carbonyl of Glu90. The pyrazole nitrogen acts as a hydrogen bond acceptor from the side chain of Lys47. |

| Hydrophobic Interactions | The cyclohexyl group is situated in a hydrophobic pocket formed by Leu25, Val33, and Ala45. The ethyl group also contributes to hydrophobic interactions. |

Ligand-Based Drug Design (LBDD) Methodologies

When the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methodologies become crucial. LBDD is founded on the principle that molecules with similar structures are likely to have similar biological activities. Key LBDD approaches include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for this compound and its analogs, a dataset of compounds with known activities would be required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that can predict the activity of new, untested compounds. ej-chem.orgresearchgate.net

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model could be generated based on a set of active analogs. This model would highlight the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are essential for activity. This pharmacophore can then be used as a 3D query to screen large compound libraries to identify new molecules with the desired features.

Virtual Screening and Hit Identification for Novel Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach can be either structure-based (docking) or ligand-based (pharmacophore searching or similarity searching).

In the context of this compound, virtual screening could be employed to identify novel biological targets for this compound. This "reverse docking" or "target fishing" approach involves docking the compound against a panel of known protein structures to predict potential binding partners. A high docking score against a particular protein would suggest a potential interaction that could then be validated experimentally.

Alternatively, if a pharmacophore model is developed based on this compound, it can be used to screen virtual compound libraries to identify diverse molecules that share the same essential features and are therefore likely to have similar biological activities. This is a powerful method for hit expansion and lead hopping. For instance, virtual screening has been successfully used to identify novel pyrazole-based inhibitors for targets such as bromodomain-containing protein 9 (BRD9). nih.gov

Prediction of Binding Affinity and Specificity

A critical aspect of drug design is the accurate prediction of a ligand's binding affinity and its specificity for the intended target over other proteins.

Binding Affinity Prediction: Computational methods to predict binding affinity range from relatively fast but less accurate scoring functions used in molecular docking to more rigorous and computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP) calculations. For this compound, after an initial docking pose is obtained, these more advanced methods could be used to refine the prediction of its binding free energy. This information is crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

Specificity Prediction: Predicting the specificity of a compound is essential to minimize off-target effects. This can be addressed computationally by docking this compound against a panel of related proteins (e.g., different kinases in the human kinome). A compound that shows a significantly better docking score for the intended target compared to other related proteins is predicted to be more specific. Analysis of the binding modes across different targets can also reveal the structural features responsible for specificity. For example, if the cyclohexyl group of the compound fits into a unique hydrophobic pocket in the target protein that is absent in other related proteins, this could be a key determinant of its specificity.

Emerging Research Directions and Future Perspectives for N Cyclohexyl 1 Ethyl 1h Pyrazol 4 Amine Research

Development of N-Cyclohexyl-1-ethyl-1H-pyrazol-4-amine as Chemical Probes

No studies were found that describe the design, synthesis, or application of this compound as a chemical probe for target identification, validation, or cellular imaging.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

There is no available research that has utilized multi-omics approaches, such as proteomics, metabolomics, or genomics, to investigate the biological mechanisms of action of this compound.

Advanced Materials Science Applications

The scientific literature does not currently contain any reports on the investigation or application of this compound in the development of advanced materials, such as conductive polymers, sensors, or organic electronics.

As the body of scientific knowledge is constantly evolving, future research may shed light on the potential of this compound in these and other innovative applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving debenzylation, coupling reactions, and purification. For example, analogous cyclohexylamine derivatives are synthesized by hydrogenolysis of dibenzyl-protected intermediates (e.g., using Pd/C under H₂), followed by coupling with pyrazole moieties (e.g., via nucleophilic substitution or Buchwald-Hartwig amination) . Key intermediates are validated using ESI-MS (e.g., m/z 198 [M + H]⁺ for cyclohexylamine derivatives) and ¹H NMR (e.g., δ 8.60 ppm for pyrazole protons) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- MS (ESI+) : Detects molecular ion peaks (e.g., m/z 452 [M + H]⁺ for related spirocyclic pyrazolo-pyrrolo-pyrimidines) .

- ¹H NMR : Assigns protons in the cyclohexyl (δ 1.28–2.33 ppm) and pyrazole (δ 7.11–8.62 ppm) regions, with coupling constants (e.g., J = 13.5 Hz for axial-equatorial interactions) resolving stereochemistry .

- X-ray crystallography : Validates 3D conformation, as demonstrated for structurally similar pyrazole-triazole hybrids (e.g., Acta Crystallographica reports with R factor < 0.04) .

Q. How can researchers differentiate between regioisomers or stereoisomers during synthesis?

- Methodological Answer :

- Chiral chromatography or NMR derivatization (e.g., Mosher’s esters) resolves enantiomers, as seen in (1R,4R)- and (1S,4S)-cyclohexylamine derivatives with distinct MS/MS fragmentation patterns .

- NOESY/ROESY NMR experiments identify spatial proximity of substituents (e.g., axial vs. equatorial cyclohexyl groups) .

Advanced Research Questions

Q. What strategies mitigate conflicting spectral data (e.g., unexpected NMR shifts) in cyclohexyl-pyrazole derivatives?

- Methodological Answer :

- Dynamic effects : Conformational flexibility in cyclohexyl rings may cause averaged NMR signals. Low-temperature NMR (e.g., 200 K) or DFT calculations (e.g., Gaussian09) can resolve hidden rotamers .

- Impurity profiling : Use LC-MS/MS to detect trace byproducts (e.g., m/z 238 [M + H]⁺ for cyclopropylmethyl-piperazine contaminants) .

Q. How do reaction conditions (solvent, temperature, catalyst) influence yield in pyrazole-cyclohexylamine coupling?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF, EtOH) enhance nucleophilicity of amines. For example, 95% EtOH at 140°C improves coupling efficiency in spirocyclic derivatives (yield: 60–70%) .

- Catalyst selection : Pd(OAc)₂/Xantphos systems outperform traditional Pd(PPh₃)₄ in Buchwald-Hartwig reactions, reducing side-product formation .

Q. What computational tools predict the bioactivity of this compound analogs?

- Methodological Answer :

- QSAR models : Train datasets using pyrazole derivatives with known IC₅₀ values (e.g., acetylcholinesterase inhibition in tacrine analogs) .

- Docking simulations (AutoDock Vina) : Map interactions with target proteins (e.g., cyclohexyl groups occupying hydrophobic pockets in kinase domains) .

Q. How to resolve discrepancies between theoretical and experimental logP values?

- Methodological Answer :

- Chromatographic validation : Compare experimental logP (via HPLC retention times) with ChemAxon or ACD/Labs predictions. Adjust for ionization effects (e.g., pKa ~9.5 for pyrazole amines) .

Data Contradiction Analysis

Q. Why do identical synthetic routes for enantiomers yield divergent biological activities?

- Case Study : (1R,4R)- and (1S,4S)-cyclohexyl-piperazine derivatives show 10-fold differences in kinase inhibition due to stereospecific binding pockets. Validate via crystallography (e.g., PDB ID: 1A79) and SPR binding assays .

Q. How to address batch-to-batch variability in MS/MS fragmentation patterns?

- Root Cause : Trace metal ions (e.g., Na⁺/K⁺) in ESI-MS cause adduct formation. Use chelation additives (e.g., EDTA) or high-resolution FT-ICR MS to resolve m/z ambiguities .

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Cyclohexylamine coupling | Pd(OAc)₂/Xantphos, 95% EtOH, 140°C | |

| Purification method | Prep-TLC (CH₂Cl₂:MeOH = 10:1) | |

| NMR solvent | CD₃OD (suppresses amine exchange) |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.